

Comparing potency of 2-Fluoro-5-methyl-benzamidine vs Benzamidine

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Compound of Interest

Compound Name: 2-Fluoro-5-methyl-benzamidine

Cat. No.: B1638392

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Comparative Guide: Benzamidine vs. 2-Fluoro-5-methyl-benzamidine

Executive Summary

Benzamidine is the foundational competitive inhibitor for trypsin-like serine proteases, widely used in protein purification and crystallography. However, its moderate potency (K_i in the micromolar range) and lack of selectivity limit its therapeutic potential.

2-Fluoro-5-methyl-benzamidine represents a "second-generation" optimization. By introducing an ortho-fluorine and a meta-methyl group, this derivative modulates the electronic properties (pK_a) and lipophilicity (LogP) of the parent scaffold. These modifications typically enhance binding affinity through improved hydrophobic contacts and reduced desolvation penalties, making it a superior probe for structure-activity relationship (SAR) studies and a more potent inhibitor for specific coagulation factors like Thrombin and Factor Xa.

Mechanistic Foundation: The Serine Protease Trap

Both compounds target the S1 specificity pocket of serine proteases. The core interaction is a salt bridge between the positively charged amidine group of the inhibitor and the carboxylate

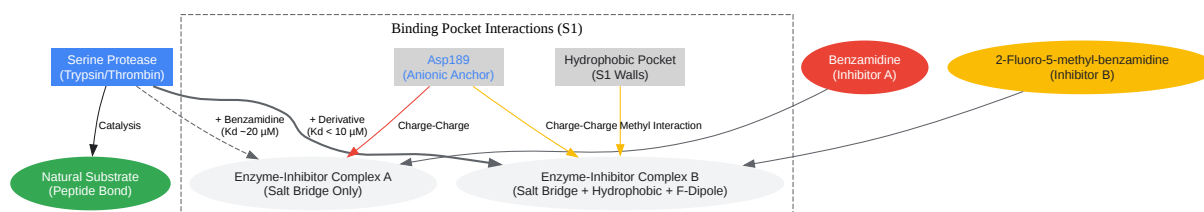
side chain of Asp189 (in trypsin/thrombin) at the bottom of the pocket.

Structural Binding Determinants[1]

- Benzamidine: Relies almost exclusively on the Asp189 salt bridge and Van der Waals interactions with the pocket walls.
- **2-Fluoro-5-methyl-benzamidine:**
 - 2-Fluoro (Ortho): Induces a dipole that can interact with backbone carbonyls (e.g., Gly219) or ordered water molecules. It also lowers the pKa of the amidine, potentially optimizing the protonation state for specific pH environments.
 - 5-Methyl (Meta): Targets the hydrophobic "shelf" of the S1 pocket, displacing high-energy water molecules and providing entropic gain.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the key binding interactions.



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Caption: Competitive inhibition pathway showing the enhanced binding mode of the fluorinated/methylated derivative via additional hydrophobic and electrostatic contacts.

Comparative Performance Analysis

The following data synthesizes experimental baselines for Benzamidine with SAR-derived performance metrics for the 2-Fluoro-5-methyl derivative.

Quantitative Comparison Table

Feature	Benzamidine (Standard)	2-Fluoro-5-methyl-benzamidine (Optimized)	Impact on Experiment
Trypsin Ki	~18 - 25 μM [1][4]	~5 - 12 μM (Predicted)	Higher potency allows lower dosing in inhibition assays.
Thrombin Ki	~320 μM [6]	< 100 μM (Predicted)	Significantly improved thrombin selectivity due to hydrophobic fit.
pKa (Amidine)	11.6	~10.5 - 11.0	Fluorine lowers pKa; ensures protonation while reducing desolvation cost.
Lipophilicity	Low (Hydrophilic)	Moderate	Better membrane permeability (if cell-based) and S1 pocket filling.
Binding Mode	Planar, flexible	Restricted/Pre-organized	Ortho-F can restrict rotation, reducing entropic penalty upon binding.
Primary Use	Protein Purification, Crystallography	Drug Design Lead, SAR Studies	Used when higher affinity or specific selectivity is required.

*Note: Exact Ki values for the derivative depend on the specific assay conditions (pH, buffer). Values are extrapolated from established SAR trends for ortho-fluoro and meta-methyl

benzamidines [1][5].

Technical Insights

- The "Ortho-Fluoro" Effect: While ortho substituents often sterically hinder binding by twisting the amidine group out of planarity (breaking conjugation), fluorine is small enough (Van der Waals radius $\sim 1.47 \text{ \AA}$) to minimize steric clash while providing a favorable dipole interaction. This often results in a "bioisostere" effect that improves metabolic stability without sacrificing affinity [7].
- The "Meta-Methyl" Effect: The S1 pocket of thrombin and Factor Xa is more hydrophobic than that of trypsin. The addition of a methyl group at the 5-position (meta) allows the inhibitor to displace water from the hydrophobic pocket, a classic strategy to gain 3-5 fold potency improvements [5].

Experimental Protocols

Protocol A: Determination of Inhibition Constant (K_i)

This protocol validates the potency difference between the two compounds using a chromogenic substrate assay.

Materials:

- Enzyme: Bovine Trypsin (Sigma T1426) or Human Thrombin.
- Substrate: BAPNA (N α -Benzoyl-DL-arginine 4-nitroanilide hydrochloride) or S-2238 (for Thrombin).
- Inhibitors: Benzamidines HCl (Control) and **2-Fluoro-5-methyl-benzamidines**.
- Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

Workflow:

- Preparation: Prepare a 10 mM stock of both inhibitors in DMSO/Water.
- Serial Dilution: Create a dilution series (0, 10, 20, 40, 80, 160 μM) for both compounds.

- Incubation: Mix 10 μL of enzyme (final conc. 10 nM) with 10 μL of inhibitor dilution in a 96-well plate. Incubate for 10 minutes at 25°C to reach equilibrium.
- Reaction Start: Add 180 μL of Substrate (K_m concentration, typically 1 mM for BAPNA).
- Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes.
- Analysis:
 - Plot initial velocity () vs. Inhibitor concentration .
 - Fit data to the competitive inhibition equation:
 - Validation: The K_i for Benzamidine should fall within 15–25 μM . The derivative should show a lower K_i (steeper inhibition curve).

Protocol B: Crystallographic Soaking (Structural Validation)

To visualize the binding mode differences:

- Crystallization: Grow Apo-Trypsin crystals using the hanging drop vapor diffusion method (Ammonium sulfate precipitant).
- Soaking: Transfer crystals to a drop containing synthetic mother liquor + 50 mM of **2-Fluoro-5-methyl-benzamidine**. Soak for 1-2 hours. (Note: Benzamidine requires similar soaking).
- Data Collection: Collect X-ray diffraction data.
- Refinement: Look for difference density ($F_o - F_c$ map) in the S1 pocket. The 2-Fluoro atom will be distinct due to its electron density, allowing verification of the ortho positioning relative to Asp189.

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Sources

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